2-Tert-butyl-1,3-thiazole-4-carbaldehyde
Overview
Description
2-Tert-butyl-1,3-thiazole-4-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group at the second position and an aldehyde group at the fourth position of the thiazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to be biologically active and bind with high affinity to multiple receptors .
Mode of Action
Thiazole aldehyde derivatives, such as 2-thiazolecarboxaldehyde, have been observed to undergo the baylis–hillman reaction with methyl acrylate catalyzed by dabco (1,4-diazabicyclo [222]octane) . This suggests that 2-(tert-Butyl)thiazole-4-carbaldehyde may interact with its targets in a similar manner.
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that 2-(tert-Butyl)thiazole-4-carbaldehyde may affect multiple biochemical pathways.
Result of Action
Given the broad biological activities associated with thiazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
2-(tert-Butyl)thiazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes and proteins, facilitating reactions that are crucial for the formation of complex molecules. For instance, it undergoes reactions catalyzed by enzymes such as DABCO (1,4-diazabicyclo[2.2.2]octane), which is involved in the Baylis-Hillman reaction with methyl acrylate . This interaction highlights the compound’s role in promoting specific biochemical transformations.
Molecular Mechanism
The molecular mechanism of 2-(tert-Butyl)thiazole-4-carbaldehyde involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been shown to participate in reactions where it inhibits or activates specific enzymes, leading to changes in gene expression and metabolic pathways . These interactions are essential for elucidating the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(tert-Butyl)thiazole-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical impacts . Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(tert-Butyl)thiazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting specific biochemical reactions. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
2-(tert-Butyl)thiazole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within cells . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(tert-Butyl)thiazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studying these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
2-(tert-Butyl)thiazole-4-carbaldehyde exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function, making it essential to understand these aspects for its effective use in research and therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1,3-thiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with tert-butyl substituents. One common method involves the reaction of 2-aminothiazole with tert-butyl isocyanide under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo substitution reactions, where the tert-butyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: 2-(tert-Butyl)thiazole-4-carboxylic acid.
Reduction: 2-(tert-Butyl)thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Tert-butyl-1,3-thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Thiazolecarboxaldehyde: Similar structure but lacks the tert-butyl group.
4-Methylthiazole-5-carbaldehyde: Similar aldehyde functionality but different substituents on the thiazole ring.
2,4-Disubstituted thiazoles: Various compounds with different substituents at the 2 and 4 positions of the thiazole ring.
Uniqueness
2-Tert-butyl-1,3-thiazole-4-carbaldehyde is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its overall stability.
Properties
IUPAC Name |
2-tert-butyl-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-8(2,3)7-9-6(4-10)5-11-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDJFHQNSCNWED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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